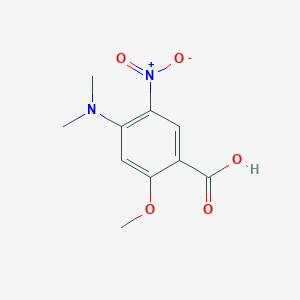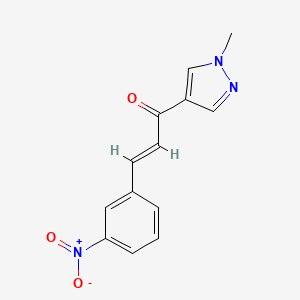![molecular formula C28H23ClN8O2 B10937622 4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10937622.png)
4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11,14-hexaene is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves multiple steps, each requiring specific reaction conditions
Nucleophilic Substitution: The initial step involves the reaction of 2-chloro-5-methylphenol with a suitable nucleophile to form the phenoxy derivative.
Oxidation: The phenoxy derivative is then oxidized to introduce the necessary functional groups.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the hexazatetracyclo structure.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.
Reduction: Reduction reactions can be used to modify the functional groups and alter the compound’s properties.
Substitution: The compound can undergo substitution reactions to introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used. The reactions are usually performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions. The conditions vary depending on the nucleophile and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest for studying its effects on various biological systems. It can be used as a probe to investigate cellular pathways and molecular interactions.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being studied for its potential use in treating various diseases.
Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Molecular Binding: The compound binds to specific proteins or enzymes, altering their activity and function.
Signal Transduction: The binding of the compound to its targets can trigger signal transduction pathways, leading to changes in cellular behavior.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-chloro-2-methylphenoxyacetic acid and its derivatives share structural similarities with the compound
Uniqueness: The unique combination of functional groups and the hexazatetracyclo structure sets this compound apart from others. Its specific molecular interactions and biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H23ClN8O2 |
|---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
4-[4-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene |
InChI |
InChI=1S/C28H23ClN8O2/c1-15-4-9-20(29)21(10-15)38-13-17-5-7-18(8-6-17)25-32-26-24-23(19-11-31-36(3)12-19)22-16(2)33-34-28(22)39-27(24)30-14-37(26)35-25/h4-12,14,23H,13H2,1-3H3,(H,33,34) |
InChI Key |
GKRJQRZAWRJTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C(C6=C(NN=C6O5)C)C7=CN(N=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10937545.png)

![1-(4-fluorophenyl)-3,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937560.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclopentylfuran-2-carboxamide](/img/structure/B10937570.png)
![4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10937578.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937590.png)
![(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10937596.png)
![4-[3-[(2-chloro-5-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10937602.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10937607.png)
![N-(2,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937615.png)
![N-(2-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937624.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10937630.png)
![4-[4-[(4-ethylphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10937636.png)
